molecular formula C9H11Cl2N3O2 B2413156 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride CAS No. 1303890-41-6

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride

Cat. No.: B2413156
CAS No.: 1303890-41-6
M. Wt: 264.11
InChI Key: QZIHEWSCEVWTSX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 .

Mode of Action

It is suggested that similar compounds inhibit the activation of akt and its downstream target pras40 . This inhibition likely occurs through the compound’s interaction with these targets, leading to changes in their function.

Biochemical Pathways

Given its potential role as an akt inhibitor, it may impact pathways downstream of akt, such as the mtor signaling pathway .

Pharmacokinetics

Similar compounds have been shown to be effective at inhibiting akt activation following oral dosing in mice , suggesting good bioavailability.

Result of Action

Similar compounds have shown considerable cytotoxicity, with significant activity against certain cancer cell lines . This suggests that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may have potential anti-cancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7;;/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIHEWSCEVWTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303890-41-6
Record name 3-(3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid dihydrochloride
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